

An In-depth Technical Guide to 3-Bromoquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoquinoline-8-carboxylic acid

Cat. No.: B581624

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological activities of **3-Bromoquinoline-8-carboxylic acid**. Due to the limited availability of primary research in publicly accessible literature, this document consolidates information from chemical suppliers and extrapolates data from closely related compounds to offer a predictive and foundational resource for researchers.

Core Molecular Structure and Properties

3-Bromoquinoline-8-carboxylic acid is a halogenated derivative of quinoline-8-carboxylic acid. The core structure consists of a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific molecule, a bromine atom is substituted at the 3-position and a carboxylic acid group is present at the 8-position.

Table 1: Physicochemical Properties of **3-Bromoquinoline-8-carboxylic acid**

Property	Value	Source
CAS Number	1315366-78-9	
Molecular Formula	C ₁₀ H ₆ BrNO ₂	
Molecular Weight	252.06 g/mol	
Canonical SMILES	C1=CC2=C(C(=C1)C(=O)O)N =CC(=C2)Br	
InChI Key	QMAXUQVGYIBBKN- UHFFFAOYSA-N	[1]
Physical Form	Solid (predicted)	[1]

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis protocol for **3-Bromoquinoline-8-carboxylic acid** is not readily available in peer-reviewed literature, potential synthetic routes can be inferred from established methods for similar quinoline derivatives.

A plausible synthetic approach could involve the construction of the quinoline ring system with the desired substituents in place or the late-stage functionalization of a pre-existing quinoline-8-carboxylic acid scaffold. Methodologies such as the Doebner-von Miller reaction, Friedländer annulation, or Pfitzinger reaction are common for quinoline synthesis and could potentially be adapted. Alternatively, direct bromination of quinoline-8-carboxylic acid could be explored, though this may present challenges with regioselectivity. Another viable route could be a Sandmeyer reaction starting from 3-aminoquinoline-8-carboxylic acid.[\[2\]](#)

Although experimentally obtained spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the analysis of structurally related compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm). The protons on the pyridine ring (at positions 2 and 4) would likely be the most deshielded due to the influence of the nitrogen atom. The carboxylic

acid proton would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).

- ^{13}C NMR: The carbon NMR spectrum should display ten distinct signals for the ten carbon atoms in the molecule. The carboxyl carbon would be found in the typical range for carboxylic acids (around 165-185 ppm). The carbon atom attached to the bromine (C-3) would also have a characteristic chemical shift.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present.^{[3][4]}

Table 2: Predicted IR Absorption Bands for **3-Bromoquinoline-8-carboxylic acid**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
O-H (Carboxylic Acid)	2500-3300	Very broad band due to hydrogen bonding.
C=O (Carboxylic Acid)	1710-1760	Strong, sharp absorption.
C=C and C=N (Aromatic)	1450-1600	Multiple sharp bands of variable intensity.
C-Br	500-600	Weak to medium absorption.

2.2.3. Mass Spectrometry (MS)

The mass spectrum should show a characteristic molecular ion peak (M^+). Due to the presence of a bromine atom, a prominent $\text{M}+2$ peak of nearly equal intensity to the M^+ peak is expected, arising from the natural isotopic abundance of ^{79}Br and ^{81}Br .

Biological Activity

Information from chemical suppliers suggests that **3-Bromoquinoline-8-carboxylic acid** possesses several biological activities, though primary research data to confirm these claims and provide quantitative metrics is not currently available in the public domain.

The compound is reported to have potent antagonist activity against mineralocorticoid receptors. Mineralocorticoid receptor antagonists are a class of drugs that block the effects of aldosterone, a hormone that regulates sodium and potassium balance.^[5] This antagonism can be beneficial in conditions like hypertension and heart failure.

The mechanism of action would involve the binding of **3-Bromoquinoline-8-carboxylic acid** to the mineralocorticoid receptor, thereby preventing aldosterone from binding and activating it. This would, in turn, inhibit the downstream signaling cascade that leads to sodium and water retention.

3-Bromoquinoline-8-carboxylic acid is also suggested to have antifungal, antibacterial, and anti-inflammatory activities. Many quinoline derivatives are known to exhibit a broad spectrum of antimicrobial and anti-inflammatory effects.^{[6][7][8][9][10][11][12]} The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold are likely key to these purported activities.

Experimental Workflows and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow for the characterization of a novel quinoline derivative like **3-Bromoquinoline-8-carboxylic acid**, and the general mechanism of mineralocorticoid receptor antagonism.

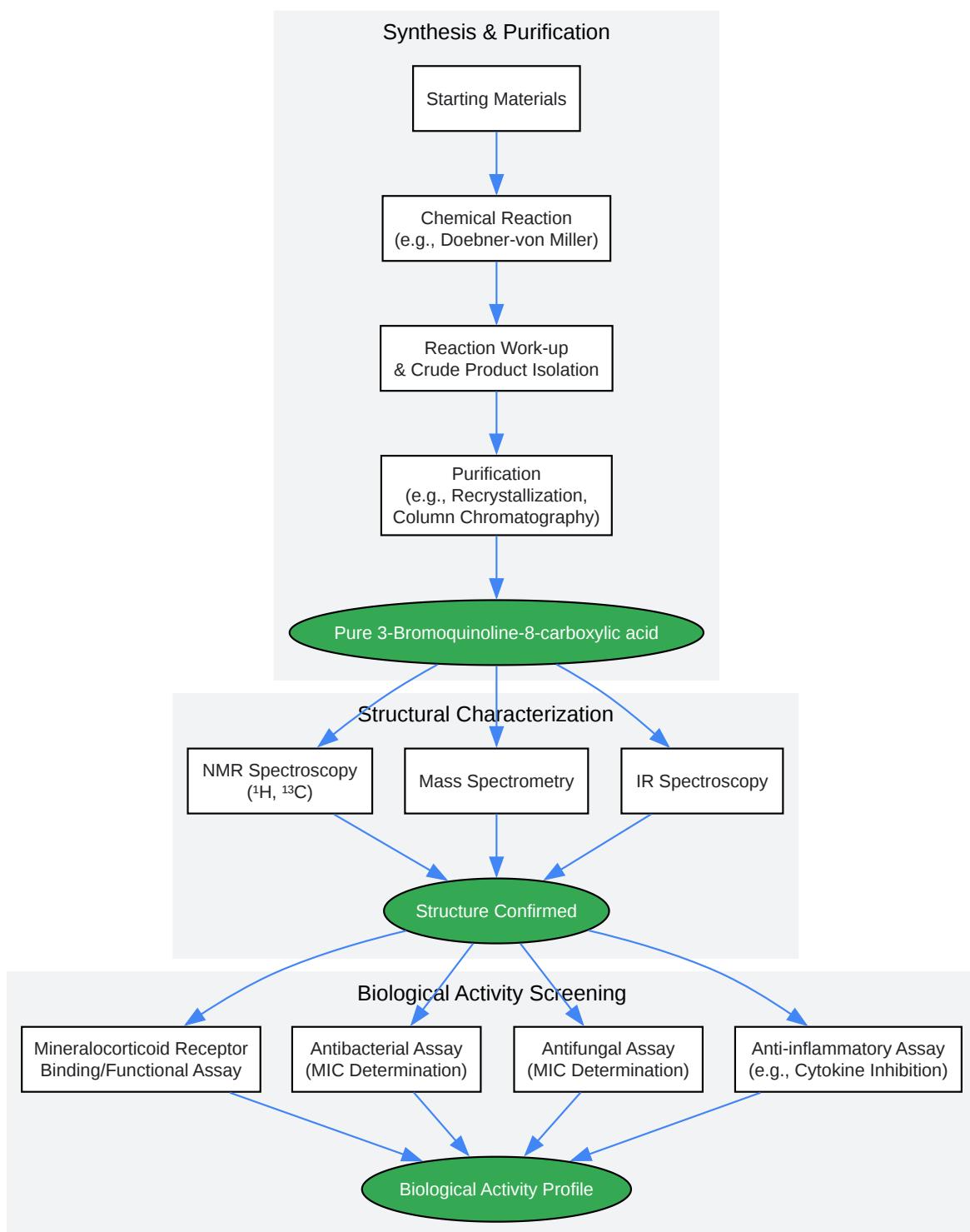
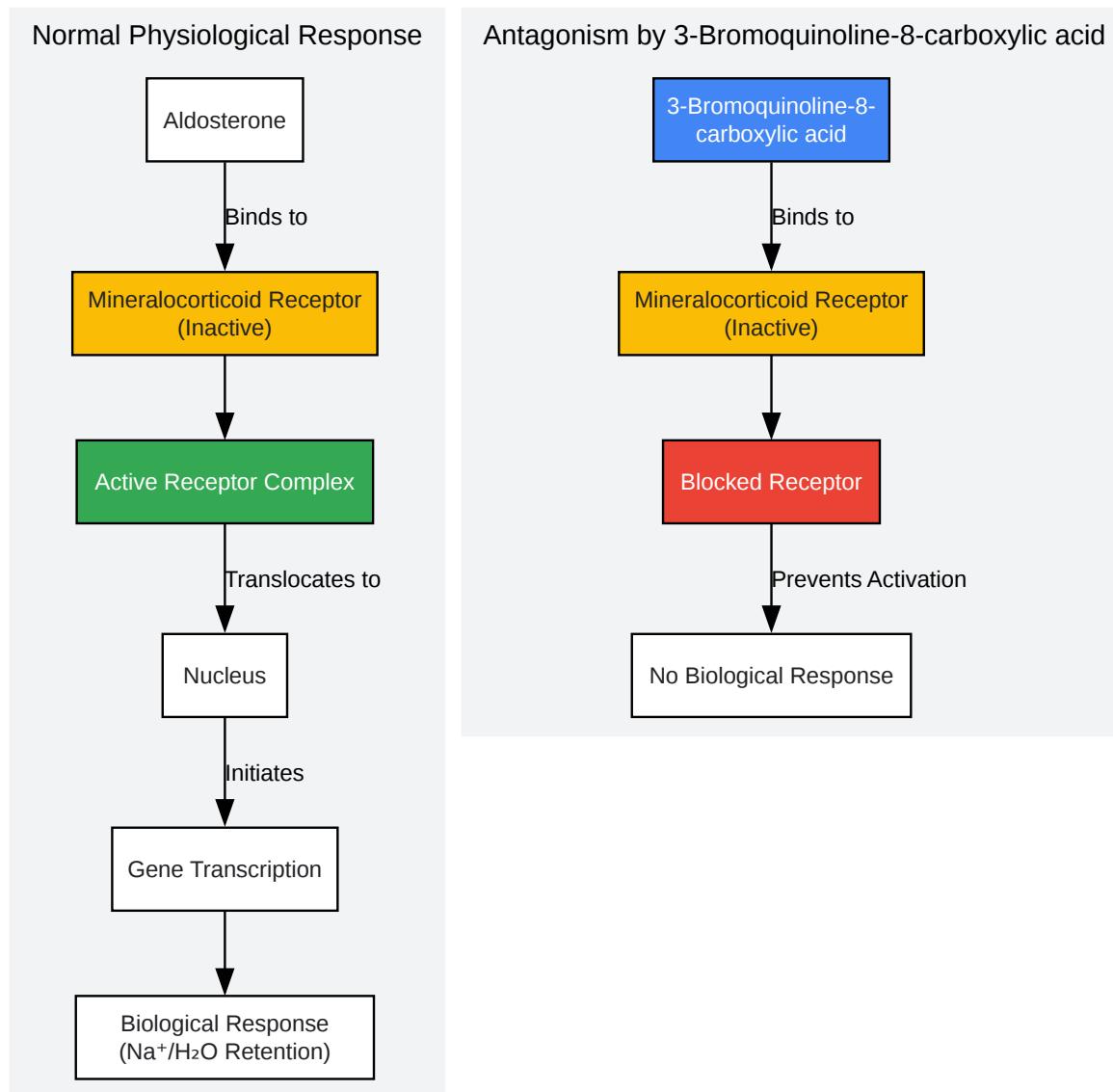


[Click to download full resolution via product page](#)

Figure 1: A hypothetical workflow for the synthesis, characterization, and biological evaluation of **3-Bromoquinoline-8-carboxylic acid**.

[Click to download full resolution via product page](#)

Figure 2: A simplified diagram illustrating the mechanism of mineralocorticoid receptor antagonism.

Conclusion

3-Bromoquinoline-8-carboxylic acid is a molecule of interest with potential applications in drug discovery, particularly in the areas of cardiovascular disease, infectious diseases, and inflammation. While current publicly available data is limited, this guide provides a foundational understanding of its structure and predicted properties. Further experimental investigation is necessary to fully elucidate its synthetic pathways, confirm its spectroscopic characteristics, and quantitatively assess its biological activities. This document serves as a starting point for researchers aiming to explore the therapeutic potential of this and related quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajchem-a.com [ajchem-a.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromoquinoline-8-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b581624#3-bromoquinoline-8-carboxylic-acid-molecular-structure\]](https://www.benchchem.com/product/b581624#3-bromoquinoline-8-carboxylic-acid-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com